molecular formula C8H13Cl2N3O B6211515 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride CAS No. 2703780-73-6

3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride

Cat. No.: B6211515
CAS No.: 2703780-73-6
M. Wt: 238.11 g/mol
InChI Key: SUPHAEHKGMYERN-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride is a heterocyclic compound that features both azetidine and pyridazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride typically involves multiple steps. One common approach starts with the preparation of the azetidine ring. This can be achieved through the reduction of azetidinones (β-lactams) using reducing agents such as lithium aluminium hydride . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

The pyridazine ring can be synthesized through various methods, including the condensation of hydrazines with 1,4-diketones. The final step involves the coupling of the azetidine and pyridazine rings under specific reaction conditions, followed by the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of efficient catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridazine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride is unique due to the presence of both azetidine and pyridazine rings This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds

Properties

CAS No.

2703780-73-6

Molecular Formula

C8H13Cl2N3O

Molecular Weight

238.11 g/mol

IUPAC Name

3-(azetidin-3-yl)-6-methoxypyridazine;dihydrochloride

InChI

InChI=1S/C8H11N3O.2ClH/c1-12-8-3-2-7(10-11-8)6-4-9-5-6;;/h2-3,6,9H,4-5H2,1H3;2*1H

InChI Key

SUPHAEHKGMYERN-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)C2CNC2.Cl.Cl

Purity

95

Origin of Product

United States

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